Reduced Drug Dose in Coronary Stent Applications: Novolimus vs. Sirolimus
In the first-in-human clinical evaluation of novolimus-eluting stents (NES), the device provided a lower absolute drug dose compared to the Cypher sirolimus-eluting stent [1]. This dose reduction enables a corresponding reduction in polymer load, a design feature intended to mitigate polymer-related adverse events including inflammation and late stent thrombosis [1].
| Evidence Dimension | Drug dose per stent |
|---|---|
| Target Compound Data | 85 µg (novolimus / 7-O-demethyl rapamycin) |
| Comparator Or Baseline | 140 µg (sirolimus / rapamycin) |
| Quantified Difference | 39% reduction in drug dose (85 µg vs. 140 µg) |
| Conditions | EXCELLA First-in-Man (FIM) clinical study; novolimus-eluting stent (Elixir Medical DESyne) vs. Cypher sirolimus-eluting stent |
Why This Matters
Procurement of 7-O-demethyl rapamycin (as Novolimus) enables development of drug-eluting stent formulations with lower drug and polymer load, which is a distinct value proposition relative to sirolimus-based stent platforms.
- [1] Costa JR Jr, Abizaid A, Feres F, et al. EXCELLA First-in-Man (FIM) study: safety and efficacy of novolimus-eluting stent in de novo coronary lesions. EuroIntervention. 2008;4(1):53-58. View Source
